N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide” is a chemical compound. It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . This compound is part of a family that exhibits versatile biological activities .
Synthesis Analysis
The synthesis of derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one has been achieved through a metal-free C-3 chalcogenation process . This operationally simple reaction can be executed on a gram scale and highlights broad functional group tolerance .Scientific Research Applications
Molecular Design and Synthesis
- Research has focused on designing and synthesizing novel compounds with pyrimidine structures for various biological activities. For example, compounds have been synthesized for potential anticancer activity, demonstrating how modifications to the pyrimidine core can influence biological activity (Pei Huang et al., 2020).
Antibacterial and Antifungal Activities
- New pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies aim to find effective compounds against various microorganisms, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (B. L. Narayana et al., 2009; Z. Khan et al., 2015).
Pharmacological Screening
- The pharmacological screening of newly synthesized pyrimidine derivatives has been conducted to evaluate their potential as antibacterial, antifungal, and anti-HIV agents. This demonstrates the broad spectrum of pharmacological activities that can be targeted through the modification of the pyrimidine scaffold (R. Patel et al., 2006).
Material Science and Nanotechnology
- Pyrimidine derivatives have been explored for their utility in material science and nanotechnology, such as in the synthesis of gold nanoparticles with broad-spectrum antibacterial and bactericidal activities against superbugs. This illustrates the potential for pyrimidine compounds in developing new materials for biomedical applications (Yuyun Zhao et al., 2013).
Drug Design and Discovery
- In drug design and discovery, pyrimidine derivatives have been synthesized and evaluated for a variety of therapeutic activities, including anticonvulsant and antidepressant properties. Such studies highlight the role of pyrimidine in the development of new therapeutic agents (Hong-jian Zhang et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, a class to which this compound belongs, play important roles in various physiological processes .
Mode of Action
Pyrimidine derivatives are known to exhibit various biological activities, including antifungal and hypoglycemic activity, and can be effective in the treatment of atherosclerosis .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various physiological processes .
Action Environment
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-22-15(10-11)20-12(2)16(19(22)24)21-18(23)13-6-5-7-14(25-3)17(13)26-4/h5-10H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXSJVANJNBUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.